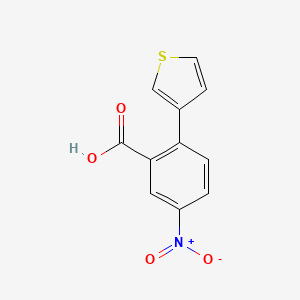

5-Nitro-2-(thiophen-3-yl)benzoic acid

Description

The nitro group (-NO₂) is a strong electron-withdrawing group, enhancing the acidity of the carboxylic acid (-COOH) and influencing electronic interactions. Thiophene, a sulfur-containing aromatic heterocycle, contributes to unique physicochemical properties, including π-conjugation and hydrophobic character.

Properties

CAS No. |

919087-94-8 |

|---|---|

Molecular Formula |

C11H7NO4S |

Molecular Weight |

249.24 g/mol |

IUPAC Name |

5-nitro-2-thiophen-3-ylbenzoic acid |

InChI |

InChI=1S/C11H7NO4S/c13-11(14)10-5-8(12(15)16)1-2-9(10)7-3-4-17-6-7/h1-6H,(H,13,14) |

InChI Key |

HLRYSHFDQIZNAJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)C2=CSC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(thiophen-3-yl)benzoic acid typically involves the nitration of 2-(thiophen-3-yl)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production of 5-Nitro-2-(thiophen-3-yl)benzoic acid may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(thiophen-3-yl)benzoic acid can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Coupling Reactions: The thiophene ring can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Halogenating agents, nitrating agents, and other electrophiles.

Coupling: Boronic acids or esters, palladium catalysts, and bases like potassium carbonate.

Major Products Formed

Reduction: 5-Amino-2-(thiophen-3-yl)benzoic acid.

Substitution: Various substituted derivatives depending on the electrophile used.

Coupling: Biaryl compounds with extended conjugation.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

5-Nitro-2-(thiophen-3-yl)benzoic acid serves as a crucial building block for synthesizing pharmaceutical agents with promising anti-inflammatory , antimicrobial , and anticancer properties:

- Anti-inflammatory Activity : The compound modulates inflammatory responses by activating pathways such as the p38 mitogen-activated protein kinase pathway, which is vital in cellular signaling related to inflammation.

- Antimicrobial Properties : Derivatives of this compound have shown significant antimicrobial activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus. The structural characteristics correlate with bioactivities, indicating that hydrophobicity plays a crucial role in effectiveness.

- Anticancer Potential : Preliminary studies suggest that compounds similar to this can protect cells from apoptosis induced by chemotherapeutic agents like cisplatin by modulating ion channel activity, particularly chloride channels .

2. Materials Science

The compound is employed in developing organic semiconductors and organic light-emitting diodes (OLEDs). Its conjugated structure allows it to participate in charge transport and light-emitting processes, making it valuable in electronic materials.

3. Biological Studies

5-Nitro-2-(thiophen-3-yl)benzoic acid is utilized in enzyme inhibition studies and receptor binding due to its ability to interact with biological macromolecules. It has been reported to block chloride channels effectively, impacting various physiological processes .

Case Studies

1. Antimicrobial Activity Against Methicillin-resistant Staphylococcus aureus (MRSA)

A study demonstrated that derivatives of 5-Nitro-2-(thiophen-3-yl)benzoic acid exhibited significant antimicrobial activity against MRSA strains. This highlights the potential for developing new antibiotics based on this compound's structure.

2. Mechanisms in Cancer Cells

Research indicated that a chloride channel blocker derived from this compound could reduce apoptosis in cancer cells exposed to cisplatin. This was achieved by decreasing pro-apoptotic protein expression and enhancing cyclin D1 expression, suggesting a protective mechanism against drug-induced cell death .

Mechanism of Action

The mechanism of action of 5-Nitro-2-(thiophen-3-yl)benzoic acid depends on its specific application:

Enzyme Inhibition: The nitro group can interact with the active site of enzymes, leading to inhibition of enzyme activity.

Receptor Binding: The compound can bind to specific receptors, modulating their activity and triggering downstream signaling pathways.

Electronic Properties: In materials science, the compound’s conjugated structure allows it to participate in charge transport and light-emitting processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following sections compare 5-nitro-2-(thiophen-3-yl)benzoic acid with compounds sharing similar scaffolds, focusing on substituent effects, synthesis, and spectral properties.

Heteroaromatic-Substituted Derivatives

2-(Furan-3-yl)-5-nitrobenzoic acid (Compound 12, CAS not provided)

- Substituent : Furan-3-yl (oxygen-containing heterocycle).

- Synthesis : Synthesized via Suzuki-Miyaura coupling (2-bromo-5-nitrobenzoic acid + furan-3-ylboronic acid) with 59% yield after HPLC purification .

- Spectroscopy :

- Key Difference : Furan’s lower aromaticity and electron-rich nature compared to thiophene may reduce stability and alter reactivity.

5-Fluoro-3-(thiophen-2-yl)benzoic acid (CAS 1261937-31-8)

Amino-Substituted Derivatives (Compounds 9–11)

- Comparison: Amino groups (pyrrolidine, piperidine, morpholine) are electron-donating, reducing the carboxylic acid’s acidity compared to thiophene/furan analogs. Morpholine’s oxygen enhances polarity, likely improving aqueous solubility over thiophene derivatives.

Trifluoromethyl and Triazole Derivatives

5-Nitro-2-((5-(trifluoromethyl)pyridin-2-yl)thio)benzaldehyde (CAS 680579-40-2)

- Substituent : Pyridine-thio group with CF₃.

- Key Difference: The trifluoromethyl group increases electronegativity and metabolic stability.

5-Nitro-2-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzoic acid (CAS 1354774-75-6)

- Substituent : Triazole-thio + CF₃.

- Key Difference : Triazole’s hydrogen-bonding capacity and CF₃’s hydrophobicity may enhance binding affinity in enzymatic contexts (e.g., kinase inhibition) .

Biological Activity

5-Nitro-2-(thiophen-3-yl)benzoic acid is an organic compound with significant biological activity, characterized by its unique molecular structure that includes a nitro group and a thiophene ring. This compound has garnered attention in medicinal chemistry due to its potential as an anti-inflammatory, antimicrobial, and anticancer agent. The following sections will explore its synthesis, biological mechanisms, and specific research findings.

- Molecular Formula : C₁₁H₇N₁O₄S

- Molecular Weight : Approximately 249.24 g/mol

- Physical Appearance : Yellow solid, soluble in organic solvents

The presence of both the nitro and thiophene functionalities contributes to the compound's unique electronic properties, which are crucial for its interaction with biological macromolecules.

Synthesis

The synthesis of 5-Nitro-2-(thiophen-3-yl)benzoic acid typically involves the nitration of 2-(thiophen-3-yl)benzoic acid using a mixture of concentrated nitric and sulfuric acids. This process requires controlled temperature conditions to ensure the desired nitro group positioning on the aromatic ring. In industrial applications, optimized reaction conditions are employed to maximize yield and purity through techniques like continuous flow reactors and chromatography .

Mechanisms of Biological Activity

Research indicates that 5-Nitro-2-(thiophen-3-yl)benzoic acid exhibits various biological activities through multiple mechanisms:

- Anti-inflammatory Activity : The compound modulates inflammatory responses by activating pathways such as the p38 mitogen-activated protein kinase pathway, which is vital in cellular signaling related to inflammation .

- Antimicrobial Properties : Studies have shown that derivatives of this compound demonstrate significant antimicrobial activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus. The structural characteristics of these compounds correlate with their bioactivities, indicating that hydrophobicity plays a crucial role in their effectiveness .

- Anticancer Potential : Preliminary studies suggest that compounds similar to 5-Nitro-2-(thiophen-3-yl)benzoic acid may protect cells from apoptosis induced by chemotherapeutic agents like cisplatin by modulating ion channel activity, particularly chloride channels .

Case Studies

- Antimicrobial Activity Against MRSA :

- Mechanisms in Cancer Cells :

- Another investigation highlighted how a chloride channel blocker derived from this compound could reduce apoptosis in cancer cells exposed to cisplatin. This was achieved by decreasing the expression of pro-apoptotic proteins and enhancing the expression of cyclin D1, suggesting a protective mechanism against drug-induced cell death .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-Nitro-3-(thiophen-2-yl)benzoic acid | Nitro group at a different position | Potentially different biological activities |

| 2-Nitro-5-(thiophen-3-yl)benzoic acid | Different positioning of nitro group | Variations in reactivity due to structural changes |

| 5-Amino-2-(thiophen-3-yl)benzoic acid | Amino group replacing the nitro group | Enhanced biological activity due to amino functionality |

The structural uniqueness of 5-Nitro-2-(thiophen-3-yl)benzoic acid imparts distinct electronic and steric properties that influence its reactivity and binding affinity compared to similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.